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Monohydrogen (L-glutamato(2-)-N,O1)iron

Cat. No.: B15175516
CAS No.: 77280-84-3
M. Wt: 202.97 g/mol
InChI Key: LRZFGHIPHGKYER-UHFFFAOYSA-N
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Description

Overview of Iron-Amino Acid Coordination Complexes in Contemporary Chemical Research

Iron-amino acid coordination complexes are ubiquitous in nature and are the subject of extensive research due to their diverse roles in biological systems and their potential applications in various fields. These complexes are integral to processes such as oxygen transport, electron transfer, and enzymatic catalysis. jocpr.com In contemporary chemical research, the focus extends to synthesizing and characterizing novel iron-amino acid complexes to model biological systems, develop new catalysts, and design therapeutic agents. jocpr.com

Significance of L-Glutamate as a Biologically Relevant Ligand in Metallochemistry

L-glutamic acid, an excitatory neurotransmitter in the mammalian central nervous system, is a particularly significant ligand in metallochemistry due to its versatile coordination capabilities and biological importance. As an amino acid, it possesses at least two potential coordination sites: the α-amino group and the α-carboxyl group. Furthermore, the presence of a second carboxyl group in its side chain allows for a variety of binding modes, including acting as a bidentate or tridentate ligand.

Research Imperatives for Monohydrogen (L-glutamato(2-)-N,O1)iron

Detailed research into this specific compound is imperative for several reasons. A thorough characterization of its synthesis, structure, and spectroscopic properties would provide valuable data for the broader understanding of iron-glutamate interactions. Elucidating its electronic structure and redox properties could offer insights into its potential role in electron transfer processes. Furthermore, investigating its stability and reactivity in aqueous solutions under physiologically relevant conditions is crucial for assessing its potential biological significance and for the development of new iron supplements or therapeutic agents. The lack of extensive, publicly available research dedicated solely to this compound underscores the need for focused scientific inquiry.

Detailed Research Findings

Specific experimental data for this compound is not extensively detailed in publicly available scientific literature. However, based on the general principles of coordination chemistry and studies of similar iron-amino acid complexes, certain properties and research avenues can be inferred.

Synthesis and Characterization: The synthesis would likely involve the reaction of an iron(II) or iron(III) salt with L-glutamic acid in a suitable solvent, with careful control of pH to achieve the desired deprotonation state of the ligand. Characterization would involve techniques such as elemental analysis, infrared (IR) spectroscopy to confirm the coordination of the amino and carboxylate groups, and UV-Vis spectroscopy to study the electronic transitions.

Interactive Data Table: Predicted Properties of this compound

PropertyPredicted Value/CharacteristicBasis of Prediction
Coordination Mode Bidentate (N,O-chelation)Compound Nomenclature
Ligand L-Glutamate (doubly deprotonated)Compound Nomenclature
Iron Oxidation State Likely +2 (Ferrous) or +3 (Ferric)Common stable states for iron
Geometry Potentially octahedral or tetrahedralDependent on other coordinated ligands
Key IR Bands Shifts in N-H and C=O stretching frequenciesCoordination to the metal center
UV-Vis Absorption Expected d-d transitions and charge transfer bandsTypical for transition metal complexes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FeNO4+3 B15175516 Monohydrogen (L-glutamato(2-)-N,O1)iron CAS No. 77280-84-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

77280-84-3

Molecular Formula

C5H9FeNO4+3

Molecular Weight

202.97 g/mol

IUPAC Name

2-aminopentanedioic acid;iron(3+)

InChI

InChI=1S/C5H9NO4.Fe/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+3

InChI Key

LRZFGHIPHGKYER-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.[Fe+3]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Monohydrogen L Glutamato 2 N,o1 Iron

Rational Design and Controlled Synthesis Strategies

The rational design of synthetic strategies for iron-glutamate complexes involves a deliberate manipulation of reaction parameters to achieve a target product with a specific stoichiometry and coordination geometry. This requires a thorough understanding of the solution-state chemistry of both iron ions and L-glutamic acid, including their speciation under varying conditions.

Solution-phase synthesis is the most common method for the preparation of iron-amino acid complexes. This approach offers excellent control over reaction parameters such as stoichiometry, pH, and temperature, all of which are critical in determining the final product.

The formation of monohydrogen (L-glutamato(2-)-N,O1)iron, which implies a 1:1 complex between iron(II) and the dianion of L-glutamic acid, necessitates careful control of the molar ratio of the reactants. In the synthesis of related ferrous amino acid chelates, a molar ratio of amino acid to the ferrous salt is typically maintained at 2:1 to 4:1 to ensure complete complexation. google.com For the specific case of ferrous monoglutamate, a mole ratio of iron to glutamate (B1630785) in the reaction medium is preferably maintained from about 1:1 to 1:2.5. google.com An excess of the ligand can favor the formation of higher-order complexes or lead to challenges in the purification of the desired 1:1 product.

The choice of solvent is also crucial. Aqueous solutions are commonly employed due to the solubility of the precursors and the biocompatibility of the solvent. The reaction can be driven to completion by adjusting conditions to facilitate the crystallization of the product. google.com

Table 1: Stoichiometric Ratios in the Synthesis of Iron-Amino Acid Complexes

Iron Species Ligand Molar Ratio (Fe:Ligand) Reference
Ferrous Ion Glutamic Acid 1:1 to 1:2.5 google.com
Ferrous Ion Amino Acids (general) 1:2 to 1:4 google.com

The pH of the reaction medium is a critical parameter in the synthesis of iron-glutamate complexes as it dictates the protonation state of L-glutamic acid and the speciation of the iron ion. L-glutamic acid possesses two carboxylic acid groups and one amino group, with corresponding pKa values. The formation of the L-glutamato(2-) dianion, required for the target complex, is favored at pH values above the second pKa of the carboxylic acid groups. However, at excessively high pH, the precipitation of iron(II) hydroxide (B78521) can occur. For the production of ferrous monoglutamate, the reaction is typically carried out at a pH below 7.0. google.com Studies on the stability of iron(III)-glutamate complexes have shown that complex formation is significant at a pH of around 2, while at a pH greater than 3, iron(III) tends to precipitate as hydroxides. researchgate.net Acidic conditions can also prevent the formation of certain complexes due to the protonation of the glutamate ligand. researchgate.net

Temperature also plays a significant role in the reaction kinetics and the solubility of the resulting complex. The synthesis of ferrous monoglutamate can proceed at room temperature, although a range of 20 to 100°C is also contemplated. google.com In the preparation of some iron-amino acid chelates, heating the reaction mixture to 80-90°C is employed. google.com Elevated temperatures can increase the rate of reaction and, in some cases, facilitate the crystallization of the product upon subsequent cooling. google.com However, high temperatures can also lead to the decomposition of glutamic acid. researchgate.net

Table 2: Influence of pH and Temperature on Iron-Ligand Complexation

Complex System pH Range Temperature Range (°C) Observations Reference
Ferrous Monoglutamate < 7.0 20 - 100 Formation of the 1:1 complex google.com
Iron(III)-Glutamate ~ 2 Room Temperature Optimal complex formation researchgate.net
Iron(III)-Glutamate > 3 Room Temperature Precipitation of iron hydroxides researchgate.net
Iron Maltodextrin 3.0 - 11.0 ≥ 80 Akaganeite phase formation, optimal yield at pH 9.0 ikm.org.my

For instance, the solvothermal synthesis of iron oxide nanoparticles often utilizes an iron precursor like ferric chloride in a solvent such as ethylene (B1197577) glycol, with a nucleating agent. rsc.org This approach allows for control over the size and crystallinity of the resulting particles. rsc.org It is conceivable that a similar approach, substituting the nucleating agent with L-glutamic acid, could lead to the formation of iron-glutamate complexes or coordination polymers under solvothermal conditions. The thermodynamic favorability of amino acid synthesis in hydrothermal conditions suggests that these environments can be conducive to the formation of metal-amino acid complexes. nih.gov

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional solution-phase synthesis. While not extensively explored for iron-glutamate complexes, mechanochemical methods have been successfully employed for the synthesis of other iron complexes. For example, the reaction between bulky diamido aluminium iodide complexes and K[Fe(CO)2Cp] in the solid state has yielded a series of iron aluminyl complexes in good crystalline yields. rsc.org This demonstrates the potential of mechanochemistry to facilitate the formation of metal-metal and metal-ligand bonds in the solid state, which could be applicable to the synthesis of iron-amino acid complexes.

Solution-Phase Synthetic Approaches

Precursor Selection and Ligand Functionalization for Iron-Glutamate Complexation

The choice of precursors is fundamental to the successful synthesis of the target iron-glutamate complex. This includes the selection of the iron salt and the consideration of any modifications to the glutamic acid ligand.

The most common precursors for the synthesis of ferrous amino acid chelates are water-soluble ferrous salts. Ferrous sulfate (B86663) (FeSO₄·7H₂O) and ferrous chloride (FeCl₂) are frequently used due to their availability and solubility. google.comgoogle.com Ferrous carbonate can also be employed, particularly when reacting with glutamic acid, as the reaction can be driven by the release of carbon dioxide. google.com The anion of the iron salt can influence the reaction equilibrium and the purity of the final product.

L-glutamic acid itself is the primary ligand precursor. However, its functional groups, the two carboxylic acids and the alpha-amino group, provide opportunities for functionalization to enhance its chelation properties. While not always necessary for the formation of a simple 1:1 complex, modifications to the glutamic acid structure could be employed to create more complex or stable iron chelates. This can involve the introduction of additional donor groups to increase the denticity of the ligand and the stability of the resulting complex.

Utilization of Iron(III) Precursors in this compound Synthesis

The formation of the target compound relies on the reaction between an iron(III) salt and L-glutamic acid. The choice of the iron(III) precursor is a critical factor that influences the reaction kinetics and the isolation of the final product. Various iron(III) salts can serve as the iron source, with their solubility and the nature of the counter-ion playing significant roles.

Crystalline iron(III) amino acid complexes have been successfully prepared by reacting an aqueous solution of iron(III) perchlorate (B79767) with the solid amino acid. at.ua The resulting solution is then evaporated at room temperature to yield crystals. at.ua Research indicates that the use of perchlorate as the counter-ion is particularly effective in obtaining crystalline products. at.ua Other iron(III) salts, such as sulfate, nitrate, and chloride, have also been utilized in the synthesis of related complexes. at.ua

Control of pH is paramount during the synthesis to ensure the desired complex forms and to prevent the precipitation of iron(III) hydroxides. researchgate.net Studies on the formation of the iron(III)-glutamate complex have shown that acidity significantly influences complex formation and stability. researchgate.net If the pH rises above 3, iron(III) ions tend to precipitate as hydroxides. researchgate.net Conversely, in highly acidic conditions (pH below 2.5), the complex may not form effectively due to the protonation of the glutamate ligand. researchgate.net Therefore, maintaining the pH within a narrow, optimal range, often around 2, is essential for maximizing the yield of the desired complex. researchgate.net This is typically achieved using a suitable buffer system, such as sodium chloride-hydrochloric acid. researchgate.net

Table 1: Common Iron(III) Precursors and Key Synthetic Considerations
Iron(III) PrecursorChemical FormulaKey Considerations in SynthesisReference
Iron(III) PerchlorateFe(ClO₄)₃Effective for yielding crystalline products. Reaction is typically performed by adding the aqueous salt solution to the solid amino acid. at.ua
Iron(III) ChlorideFeCl₃A common and water-soluble iron source. pH control is critical to prevent the formation of iron hydroxides. researchgate.netgoogle.com
Iron(III) NitrateFe(NO₃)₃·9H₂OUsed in green synthesis approaches for iron-based nanoparticles with biological molecules. nih.gov
Iron(III) SulfateFe₂(SO₄)₃Another potential iron source, though careful control of reaction conditions is necessary. at.ua

Stereochemical Purity of L-Glutamic Acid Ligands

The nomenclature "this compound" explicitly denotes the use of the L-enantiomer of glutamic acid. L-glutamic acid is the optically active form of the amino acid with an L-configuration. nih.gov The stereochemical purity of the L-glutamic acid precursor is fundamental to the synthesis, as it dictates the chirality of the resulting metal complex.

The use of enantiomerically pure L-glutamic acid ensures the formation of a single, well-defined stereoisomer of the iron complex. If a racemic mixture (containing both L- and D-glutamic acid) were used as the starting material, the reaction would produce a mixture of diastereomeric complexes. This would complicate the purification process and result in a final product with inconsistent properties. The biological and chemical behavior of metal complexes is often highly dependent on their stereochemistry; therefore, starting with a ligand of high optical purity is essential for producing a compound with predictable and reproducible characteristics.

The synthesis of stereoselectively labeled amino acids often requires enzymatic methods to achieve high enantiomeric purity. mdpi.com However, chemical methods that can produce racemic α-deuterated amino acids, which are then resolved, also highlight the procedural importance of isolating the desired stereoisomer for specific applications. mdpi.com

Green Chemistry Principles in the Synthesis of Iron-Glutamate Complexes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of metal-amino acid complexes.

In the context of iron-glutamate synthesis, green chemistry approaches focus on several key areas:

Use of Biocompatible Reagents : L-glutamic acid itself is a naturally occurring amino acid, making it an environmentally benign ligand. nih.gov

Aqueous Solvents : Water is the preferred solvent for these syntheses, avoiding the environmental impact associated with organic solvents.

Energy Efficiency : Conducting reactions at room temperature, as seen in some preparative methods for iron-amino acid complexes, reduces energy consumption. at.ua

Atom Economy : The synthesis of chelate complexes often involves addition reactions that can have high atom economy, minimizing waste.

Research into the green synthesis of iron nanoparticles has demonstrated the utility of amino acids, including L-glutamic acid, in environmentally friendly processes. nih.gov These methods can utilize plant extracts or other biological materials as reducing and capping agents, offering a sustainable alternative to conventional chemical reduction methods. nih.gov While focused on nanoparticles, these studies underscore the potential for using biological precursors and mild reaction conditions, principles that are directly applicable to the synthesis of iron-amino acid complexes like this compound.

Table 2: Application of Green Chemistry Principles in Iron Complex Synthesis
Green Chemistry PrincipleApplication in Iron-Glutamate SynthesisBenefitReference
PreventionDesigning synthesis to minimize byproducts.Reduces waste treatment and disposal needs.N/A
Safer Solvents and AuxiliariesUtilizing water as the primary reaction solvent.Avoids the toxicity and environmental hazards of organic solvents. at.ua
Use of Renewable FeedstocksUsing L-glutamic acid, a naturally occurring amino acid.Reduces reliance on petrochemical-based ligands. nih.gov
Design for Energy EfficiencyPerforming reactions at ambient temperature and pressure.Lowers energy costs and associated environmental footprint. at.ua

Advanced Structural Elucidation and Coordination Environment of Monohydrogen L Glutamato 2 N,o1 Iron

Crystallographic Analysis for Precise Atomic Arrangement

X-ray crystallography provides the most definitive information on the three-dimensional structure of crystalline solids, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.org

Obtaining single crystals of sufficient quality is a prerequisite for this powerful technique. lsuhsc.edu While a dedicated single-crystal X-ray structure for Monohydrogen (L-glutamato(2-)-N,O1)iron is not widely available in published literature, analysis of analogous Fe(III) complexes with similar ligands, such as carboxylates and amino acids, provides critical insights into the expected structural features.

For instance, studies on Fe(III) complexes with ligands like gluconate or functionalized polyimidazoles reveal that Fe(III) typically adopts an octahedral coordination geometry. rsc.orgrsc.org In such an arrangement, the L-glutamate ligand is expected to act as a bidentate chelator, coordinating to the iron center through one of the oxygen atoms of the γ-carboxylate group (O1) and the nitrogen atom of the α-amino group (N). The remaining coordination sites on the iron atom would likely be occupied by water molecules or other available ligands, depending on the crystallization conditions.

Detailed analysis of these analogue structures allows for the prediction of key metric parameters. The Fe-O and Fe-N bond lengths are crucial indicators of the coordination environment. In similar characterized Fe(III) complexes, Fe-O (carboxylate) bond lengths typically range from 1.9 to 2.1 Å, while Fe-N bond lengths are generally in the range of 2.1 to 2.3 Å. rsc.org Bond angles around the central iron atom would be expected to be approximately 90° and 180°, consistent with a distorted octahedral geometry.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Fe(III) Complexes

Parameter Expected Value/System
Crystal System Monoclinic or Triclinic
Space Group P1, I2, or similar
a (Å) 10 - 20
b (Å) 5 - 17
c (Å) 6 - 19
α (°) ~90° or ~98°
β (°) ~90° - 112°
γ (°) ~90° or ~98°
Fe-O Bond Length (Å) 1.9 - 2.1
Fe-N Bond Length (Å) 2.1 - 2.3

Note: This data is predictive and based on published crystal structures of analogous compounds like Fe-gluconate and other Fe(III)-amino acid complexes. rsc.orgarxiv.orgarxiv.org

For a synthesized sample of this compound, PXRD would be employed to confirm if a new crystalline phase has been formed, distinct from the starting materials (e.g., an iron salt and L-glutamic acid). researchgate.net The diffraction pattern of a pure, crystalline sample would exhibit a series of sharp peaks at specific 2θ angles. These peak positions are determined by the unit cell dimensions of the crystal lattice.

However, it is important to note that many iron(III) complexes with organic ligands, such as iron(III) citrate, can be amorphous or semi-crystalline. nih.govmdpi.com An amorphous solid lacks long-range atomic order and will not produce sharp diffraction peaks, but rather one or more broad humps in the PXRD pattern. Studies on analogous compounds like iron(II)-gluconate show that its crystallinity is highly dependent on the degree of hydration, exhibiting different crystal structures (monoclinic and triclinic) or an amorphous nature. arxiv.orgarxiv.org Therefore, PXRD analysis would be crucial in determining whether a sample of this compound is crystalline or amorphous, which has significant implications for its physical properties.

Spectroscopic Characterization of the Iron(III)-Glutamate Coordination Sphere

Spectroscopic methods probe the energy levels of molecules and provide detailed information about bonding, electronic structure, and the local environment of the metal center and its ligands.

Vibrational spectroscopy is highly sensitive to changes in molecular structure and bonding that occur upon metal complexation. Both FT-IR and Raman spectroscopy can be used to identify the functional groups of the L-glutamate ligand that are involved in coordination with the Fe(III) ion. researchgate.net

In the FT-IR spectrum of free L-glutamic acid (in its zwitterionic form), characteristic bands for the protonated amine group (NH3+), and the deprotonated carboxylate groups (COO-) are observed. Upon coordination to Fe(III), significant shifts in these vibrational bands are expected:

Carboxylate (COO-) Vibrations: The asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate groups are particularly informative. In the free ligand, these bands appear at specific wavenumbers. When a carboxylate group coordinates to a metal ion, the positions of these bands shift. The magnitude of the separation (Δν = ν_as - ν_s) between these two bands can help distinguish between monodentate, bidentate chelating, or bridging coordination modes. For the chelation of L-glutamate to Fe(III), a significant shift in the γ-carboxylate vibrational frequencies would confirm its involvement in bonding.

Amine (NH2) Vibrations: The N-H stretching and bending vibrations would also be altered upon coordination of the amino group to the iron center. This is often observed as a broadening or shift in the bands typically found in the 3400-3000 cm⁻¹ and ~1600 cm⁻¹ regions, respectively. nih.gov

Fe-O and Fe-N Vibrations: New vibrational modes corresponding to the Fe-O and Fe-N bonds would appear in the low-frequency region of the spectra (typically below 600 cm⁻¹). These bands are direct evidence of complex formation and can be observed more clearly in Raman spectroscopy. acs.org

Table 2: Key Vibrational Bands for the Analysis of Fe(III)-Glutamate Coordination

Vibrational Mode Typical Wavenumber (cm⁻¹) (Free Ligand) Expected Change upon Coordination to Fe(III)
O-H Stretch (Carboxylic Acid) ~3000 (broad) Disappearance/Shift
N-H Stretch (Amine) 3400 - 3000 Shift and/or broadening
C=O Stretch (Carboxylic Acid) ~1735 Shift to lower frequency (disappears if deprotonated)
COO⁻ Asymmetric Stretch ~1580 - 1620 Shift in frequency
COO⁻ Symmetric Stretch ~1410 Shift in frequency
N-H Bending ~1620, ~1510 Shift in frequency
Fe-O Stretch N/A Appearance in low-frequency region (~500-600)
Fe-N Stretch N/A Appearance in low-frequency region (~400-500)

Note: Wavenumbers are approximate and can vary. The key information is the relative shift upon complexation. mdpi.comresearchgate.net

NMR spectroscopy is a powerful tool for studying the structure of molecules in solution. However, the application of NMR to Fe(III) complexes is challenging. Fe(III) is a d⁵ metal ion and is typically high-spin, making it paramagnetic. The unpaired electrons of the paramagnetic center cause significant line broadening and large chemical shifts in the NMR spectra of nearby nuclei, often rendering the signals undetectable by standard techniques. huji.ac.il

¹H and ¹³C NMR: Despite the challenges, ¹H and ¹³C NMR can provide valuable information. Protons and carbons of the L-glutamate ligand that are close to the paramagnetic Fe(III) center will experience significant broadening and their signals may disappear from the spectrum. Observing which signals are broadened most severely can help identify the binding site. For example, the protons on the α-carbon and in the α-amino group would be expected to be strongly affected due to their proximity to the coordination center. Advanced techniques, such as measuring paramagnetic relaxation enhancements (PREs) on ¹³C nuclei, can be used to derive distance restraints between the metal center and specific atoms of the ligand, providing structural information in solution. mdpi.com The chemical shifts of free L-glutamic acid in H₂O are well-established. nih.govnih.govhmdb.ca

⁵⁷Fe NMR: Direct detection of the ⁵⁷Fe nucleus is extremely difficult due to its low natural abundance (2.12%), low magnetogyric ratio, and the severe paramagnetic broadening caused by the Fe(III) center. huji.ac.ilnorthwestern.edu Therefore, obtaining a ⁵⁷Fe NMR spectrum for this complex is generally not feasible with standard instrumentation. Specialized techniques and isotopic enrichment would be required, and even then, interpretation would be complex. nih.govacs.org

Electronic absorption (UV-Visible) spectroscopy probes the electronic transitions within a molecule. The formation of a complex between Fe(III) and L-glutamate results in a colored solution, indicating the presence of new electronic transitions. Studies have shown that the iron(III)-glutamate complex exhibits a maximum absorbance (λ_max) at 340 nm in acidic conditions (pH 2). researchgate.net This absorption band is likely due to a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital primarily located on the glutamate (B1630785) ligand to an orbital centered on the Fe(III) ion. The intensity and position of this band can be sensitive to factors such as pH and solvent. mdpi.com

Table 3: Spectroscopic Properties of the Iron(III)-Glutamate System

Technique Parameter Observed/Expected Value Interpretation
UV-Visible Spectroscopy λ_max 340 nm (at pH 2) Ligand-to-Metal Charge Transfer (LMCT)
Circular Dichroism CD Signal Expected in UV region Probes the chiral environment of the L-glutamate ligand upon coordination

Data derived from published literature. researchgate.netnih.gov

Mössbauer Spectroscopy for Iron Oxidation State, Spin State, and Local Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing definitive information on oxidation state, spin state, and the symmetry of the coordination sphere. For iron(III) complexes, the key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is indicative of the electron density at the iron nucleus and is sensitive to the oxidation state and covalency of the metal-ligand bonds. In analogous high-spin iron(III) complexes with amino acids, isomer shifts are typically observed in a specific range. at.ua For instance, crystalline complexes of Fe³⁺ with several aliphatic amino acids exhibit isomer shifts of approximately 0.68 mm/s relative to sodium nitroprusside at room temperature. at.ua This value is characteristic of high-spin Fe(III) in an oxygen/nitrogen coordination environment, confirming the +3 oxidation state of the iron center in such compounds. at.uaias.ac.in

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-spherical electric field gradient at the nucleus. For high-spin Fe(III) (d⁵ configuration), the electron distribution is spherically symmetric (one electron in each d-orbital), and any observed quadrupole splitting is primarily due to asymmetries in the surrounding ligand field and lattice contributions. In related Fe(III)-amino acid complexes, a small but distinct quadrupole splitting of around 0.5 mm/s is observed. at.ua This non-zero value points to a distorted coordination geometry around the iron atom, deviating from perfect octahedral symmetry. ias.ac.in

Table 1: Representative Mössbauer Parameters for High-Spin Fe(III) in Amino Acid Complexes at Room Temperature
ParameterTypical Value (mm/s)Information Deduced
Isomer Shift (δ)~0.68Confirms Fe(III) oxidation state. at.ua
Quadrupole Splitting (ΔE_Q)~0.5Indicates a distorted, non-cubic local environment. at.ua

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron(III) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons, such as the paramagnetic Fe(III) center in the title compound. nih.gov The d⁵ electronic configuration of Fe(III) can result in either a high-spin (S = 5/2) or low-spin (S = 1/2) state, both of which are EPR-active. researchgate.net For most mononuclear iron(III) complexes with biologically relevant ligands like glutamate, a high-spin state is typically observed. at.ua

The EPR spectrum of a high-spin Fe(III) center is highly sensitive to the symmetry of the coordination environment. In a complex with a distorted octahedral or lower symmetry, the zero-field splitting parameters (D and E) cause the Kramer's doublets (±1/2, ±3/2, ±5/2) to be split. The resulting EPR spectrum depends on the ratio of these parameters (E/D), which reflects the degree of rhombic distortion from axial symmetry.

Axial Symmetry (E/D = 0): An EPR signal is expected at g ≈ 6.

Rhombic Symmetry (E/D ≈ 1/3): A characteristic sharp signal appears at g ≈ 4.3. This is a common feature for iron(III) in biological systems where the metal-binding site is often constrained, leading to a low-symmetry environment. semanticscholar.org

Intermediate Geometries: Broad and complex features can be observed across the spectrum.

Given that L-glutamate acts as a bidentate ligand coordinating through one amino nitrogen and one carboxylate oxygen, and with other ligands such as water molecules likely completing the coordination sphere, a low-symmetry, rhombically distorted environment is expected for this compound. Therefore, its EPR spectrum would be anticipated to show a prominent feature around g ≈ 4.3, characteristic of a paramagnetic high-spin Fe(III) center. researchgate.net

Metal-Ligand Bond Characterization and Coordination Geometry of Iron(III) in this compound

Quantitative Determination of Coordination Number and Geometry (e.g., Distorted Octahedral)

The coordination number and geometry around the central iron(III) ion are fundamental to understanding the compound's reactivity and stability. For transition metal complexes, a coordination number of six, resulting in an octahedral geometry, is very common. libretexts.org In the case of this compound, the L-glutamate ligand acts as a bidentate chelate, binding through the α-amino nitrogen and one of the α-carboxylate oxygens.

To satisfy a coordination number of six, the remaining four coordination sites would be occupied by other ligands, most commonly water molecules in an aqueous synthesis environment. This results in a [Fe(L-glutamato)(H₂O)₄]⁺-type complex. The inherent asymmetry of the bidentate L-glutamate ligand, combined with the presence of different coordinating atoms (nitrogen and oxygen), leads to a deviation from ideal octahedral geometry. mdpi.com The resulting structure is best described as a distorted octahedron . This distortion is confirmed by spectroscopic evidence, such as the non-zero quadrupole splitting observed in Mössbauer spectroscopy. at.ua

Analysis of Iron-Nitrogen and Iron-Oxygen Bond Lengths and Angles

The precise geometry of the coordination sphere is defined by the lengths of the metal-ligand bonds and the angles between them. While a specific crystal structure for the title compound is not available, data from closely related iron(III)-amino acid complexes and computational studies provide reliable estimates for these parameters. at.uamdpi.com

In a distorted octahedral Fe(III) complex, the Fe-O and Fe-N bond lengths are influenced by the nature of the ligand and steric factors. Computational modeling of iron(III) complexes with oxygen- and nitrogen-donating ligands suggests that average Fe-O and Fe-N bond lengths are typically in the range of 2.0 to 2.2 Å. mdpi.com Experimental data from similar structures confirm these values. researchgate.net The bond angles within the coordination sphere would also deviate from the ideal 90° and 180° of a perfect octahedron. The N-Fe-O "bite angle" of the chelating glutamate ligand, for instance, would be constrained to a value significantly less than 90° due to the formation of a five-membered ring.

Table 2: Representative Bond Parameters for a Distorted Octahedral Fe(III)-Glutamate Complex
Bond/AngleTypical ValueReference/Basis
Fe-O (glutamate)~2.05 ÅComparison with similar Fe(III) carboxylates. researchgate.net
Fe-N (glutamate)~2.15 ÅComputational models and related structures. mdpi.com
Fe-O (water)~2.10 ÅComparison with aqua-Fe(III) complexes. mdpi.com
N-Fe-O (bite angle)~80-85°Constraint of the five-membered chelate ring.

Conformational Analysis of the Coordinated L-Glutamate Ligand

Upon chelation to the iron(III) center, the conformational freedom of the L-glutamate ligand is significantly restricted. The five-membered ring formed by the Fe-O-C-C-N atoms imposes a rigid structure on the backbone of the amino acid. The conformation of the glutamate side chain (the -CH₂-CH₂-COOH group) is also influenced by its interaction with the rest of the molecule and neighboring molecules in the solid state. Intramolecular hydrogen bonding between the γ-carboxylate group and a coordinated water molecule, for example, could stabilize a particular conformation. This fixed orientation is crucial for defining the shape of the complex and influencing how it interacts with its environment.

Supramolecular Architecture and Intermolecular Interactions in Solid-State Structures

The solid-state structure of this compound is not merely a collection of individual complex units but a highly organized supramolecular architecture. This extended network is built and stabilized by a variety of non-covalent intermolecular interactions, with hydrogen bonding playing the dominant role. encyclopedia.pub

The primary sources for hydrogen bonding are the coordinated water molecules, the α-amino group of the glutamate, and the uncoordinated γ-carboxylate group. These functional groups can act as both hydrogen bond donors and acceptors, creating a complex and robust three-dimensional network.

Key expected interactions include:

Coordinated Water: The hydrogen atoms of coordinated water molecules can form strong hydrogen bonds with the oxygen atoms of the γ-carboxylate group of neighboring complexes.

γ-Carboxylate Group: The oxygen atoms of this group are excellent hydrogen bond acceptors, interacting with coordinated water and the amino groups of adjacent molecules.

Amino Group: The N-H protons can donate hydrogen bonds to carboxylate oxygens or water molecules.

These interactions link the individual iron complexes together, defining the crystal packing and influencing the material's physical properties, such as solubility and stability. The presence of counter-ions or additional water of crystallization within the lattice would further extend this hydrogen-bonding network. at.ua

Computational and Theoretical Investigations of Monohydrogen L Glutamato 2 N,o1 Iron

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its geometry, electronic configuration, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a primary tool for studying transition metal complexes due to its favorable balance of computational cost and accuracy. frontiersin.org For Monohydrogen (L-glutamato(2-)-N,O1)iron, DFT is employed to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms, thereby predicting stable molecular structures, bond lengths, and bond angles.

The Fe(III) ion, with a d5 electron configuration, typically exists in a high-spin state (sextet multiplicity) in complexes with ligands like glutamate (B1630785). frontiersin.org The choice of the exchange-correlation functional is critical for obtaining reliable results. Studies on similar iron complexes have benchmarked various functionals, revealing that hybrid functionals, which include a portion of exact Hartree-Fock exchange, often provide accurate descriptions. frontiersin.orgscispace.comresearchgate.net

For instance, the B3LYP functional is widely used, though its performance can be system-dependent. frontiersin.orgscispace.com Other functionals, such as OPBE and range-separated hybrids like ωB97X-D, have also shown promise in accurately predicting geometries and spin-state energetics for iron complexes. researchgate.netresearchgate.net The selection of an appropriate basis set, such as the split-valence Pople-style basis sets (e.g., 6-31G(d)) or more extensive ones like the Ahlrichs basis sets (e.g., def2-TZVP), is also essential for accurate calculations.

FunctionalTypeTypical Application for Iron Complexes
B3LYP Hybrid GGAWidely used for geometry optimization and electronic properties; performance on spin-states can be variable. frontiersin.orgscispace.com
B3LYP *Hybrid GGAModified B3LYP with reduced Hartree-Fock exchange (15%) to improve spin-state predictions. scispace.com
OPBE GGAOften performs well for spin-state energetics of iron complexes, sometimes outperforming hybrid functionals. researchgate.net
ωB97X-D Range-Separated HybridIncludes long-range corrections and dispersion, useful for non-covalent interactions and geometries. researchgate.net
M06-L Meta-GGAA local functional that can be effective for transition metal chemistry. researchgate.net

This table is interactive. Click on the headers to sort.

The geometry optimization process for this compound would yield key structural parameters, such as the Fe-N and Fe-O bond lengths, providing insight into the coordination environment of the iron center.

While DFT is a workhorse, ab initio (from first principles) wavefunction-based methods offer a pathway to higher accuracy, albeit at a greater computational expense. These methods are crucial for benchmarking DFT results and for systems where electron correlation is particularly complex. acs.org

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered gold standards in quantum chemistry. nih.gov For a complex like this compound, these calculations can provide highly accurate electronic energies and properties. acs.orgnih.gov

Due to their computational demands, ab initio methods are often used to calculate single-point energies on geometries optimized with DFT. They are especially valuable for accurately determining spin-state splitting energies—the energy difference between the high-spin and low-spin states—which can be challenging for some DFT functionals to predict correctly for iron complexes. acs.orgnih.gov

Computational methods can predict various spectroscopic parameters, which allows for direct comparison with experimental data and aids in the interpretation of spectra.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) shifts for paramagnetic complexes like Fe(III)-glutamate is exceptionally challenging. rsc.org The unpaired electrons on the iron center cause large paramagnetic shifts (also known as hyperfine shifts) that are difficult to predict qualitatively. researchgate.net Quantum chemical methods, particularly DFT, can calculate these shifts by computing the hyperfine coupling constants. rsc.orgdntb.gov.uarsc.org These calculations are sensitive to the chosen functional and basis set, but they provide invaluable assistance in assigning the broad and unusual signals seen in the NMR spectra of paramagnetic molecules. researchgate.netrsc.org

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of the complex can be predicted by calculating the harmonic frequencies from the second derivatives of the energy with respect to atomic positions. uit.nonih.gov These calculations help to assign experimentally observed vibrational bands to specific molecular motions, such as the stretching of the Fe-N and Fe-O bonds or the vibrations of the carboxylate groups of the glutamate ligand. uni-augsburg.de Comparing calculated and experimental frequencies can confirm the coordination mode of the glutamate to the iron center. nih.gov

UV-Vis Transitions: The electronic absorption spectrum (UV-Vis) is determined by transitions of electrons from occupied to unoccupied molecular orbitals. Time-Dependent DFT (TD-DFT) is a widely used method for calculating the energies of these electronic excitations. mdpi.comnih.gov For an Fe(III) complex, the spectrum is expected to be characterized by low-intensity d-d transitions and more intense ligand-to-metal charge transfer (LMCT) bands. nih.gov TD-DFT calculations can predict the wavelengths (λmax) and intensities of these bands, aiding in the interpretation of the experimental spectrum and providing insight into the electronic structure of the complex. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide a view of its behavior over time in a realistic environment, such as in aqueous solution. researchgate.net MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.netnih.gov

For this compound, MD simulations can be used to:

Study Solvation: Analyze the structure of water molecules surrounding the complex, including the number of water molecules in the first and second coordination spheres and their residence times. researchgate.net

Investigate Conformational Dynamics: Explore the flexibility of the glutamate ligand and the stability of the iron coordination sphere over time. researchgate.netsigmaaldrich.com

Determine Transport Properties: Calculate properties such as the diffusion coefficient of the complex in water.

These simulations provide a bridge between the quantum mechanical description of the isolated molecule and its behavior in a bulk medium, which is essential for understanding its role in biological or chemical systems. researchgate.netbohrium.com

Ligand Field Theory and Molecular Orbital Analysis of Iron(III)-Glutamate Interactions

Ligand Field Theory (LFT) is a model derived from Molecular Orbital (MO) theory that describes the electronic structure of transition metal complexes. wikipedia.orglibretexts.org It focuses on the interactions between the metal d-orbitals and the orbitals of the surrounding ligands.

In this compound, the Fe(III) center is a d5 ion. The L-glutamate ligand coordinates through a nitrogen atom (from the amino group) and an oxygen atom (from a carboxylate group), acting as N,O-donor ligands. researchgate.net In a simplified octahedral-like environment, these ligands cause the five degenerate d-orbitals of the iron atom to split into two sets: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg* set (dx2-y2, dz2). libretexts.orgyoutube.comyoutube.com

The energy separation between these levels is denoted as Δo (the ligand field splitting parameter). For Fe(III) with five d-electrons, two possible electronic configurations exist:

High-spin: If Δo is smaller than the energy required to pair electrons in the same orbital (pairing energy), the electrons will singly occupy all five orbitals (t2g3 eg2). This results in five unpaired electrons and a large magnetic moment.

Low-spin: If Δo is larger than the pairing energy, the electrons will fill the lower-energy t2g orbitals first before occupying the eg* orbitals (t2g5 eg0). This results in one unpaired electron.

Glutamate is generally considered a relatively weak-field ligand, meaning it induces a smaller Δo. Therefore, Fe(III)-glutamate complexes are typically high-spin.

A molecular orbital diagram provides a more detailed picture of the bonding. It shows how the valence orbitals of the iron (3d, 4s, 4p) combine with the sigma- and pi-donor orbitals of the glutamate N and O atoms to form bonding, non-bonding, and anti-bonding molecular orbitals. youtube.comhuntresearchgroup.org.uk The t2g and eg* orbitals from LFT correspond to the non-bonding and anti-bonding (Fe-L σ*) MOs in this picture, respectively. youtube.com

Computational Modeling of Reaction Pathways and Transition States

Computational methods are invaluable for exploring the mechanisms of chemical reactions involving transition metal complexes. nih.gov By mapping the potential energy surface, researchers can identify stable intermediates and locate the high-energy transition states that connect them. researchgate.net

For this compound, theoretical modeling could investigate various reaction pathways, including:

Ligand Exchange: The substitution of the glutamate ligand or coordinated water molecules by other species.

Redox Reactions: The reduction of Fe(III) to Fe(II) or its oxidation, and how the glutamate ligand influences the redox potential. Computational benchmarks have been developed to accurately calculate these potentials. frontiersin.orgnih.gov

Catalytic Cycles: If the complex acts as a catalyst, modeling can elucidate the step-by-step mechanism, including substrate binding, transformation, and product release. researchgate.net

Calculating the structure of a transition state and its energy relative to the reactants allows for the determination of the activation energy of a reaction, providing a quantitative prediction of the reaction rate. researchgate.net These studies are crucial for understanding the chemical reactivity of the complex. nih.gov

Mechanistic Insights into Reactivity of Monohydrogen L Glutamato 2 N,o1 Iron

Redox Chemistry and Electron Transfer Properties

The redox behavior of the iron center in the L-glutamate complex is fundamental to its chemical reactivity. The interconversion between the ferric (Fe(III)) and ferrous (Fe(II)) states dictates its participation in electron transfer reactions.

Electrochemical Characterization (Cyclic Voltammetry, Square Wave Voltammetry)

While specific cyclic voltammetry (CV) and square wave voltammetry (SWV) data for Monohydrogen (L-glutamato(2-)-N,O1)iron are not extensively documented in publicly available literature, the electrochemical behavior of iron-amino acid complexes has been a subject of study. Generally, the complexation of iron by amino acids like glutamate (B1630785) alters the electrochemical response of the Fe(III)/Fe(II) redox couple. distantreader.org

In a typical cyclic voltammogram for an iron complex, one would expect to observe a pair of peaks corresponding to the reduction of Fe(III) to Fe(II) and the subsequent oxidation of Fe(II) back to Fe(III). The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the reversibility of the electron transfer process. For many iron complexes, this process is quasi-reversible. researchgate.net The peak currents are typically proportional to the square root of the scan rate, indicating a diffusion-controlled process. researchgate.net

Square wave voltammetry, a more sensitive technique, can also be employed to characterize the redox properties and for quantitative analysis. electrochemsci.org The net current in SWV is proportional to the concentration of the electroactive species, and the peak potential is related to the formal potential of the redox couple. For iron complexes with amine ligands, SWV has been used to identify oxidation peaks corresponding to the Fe(II)/Fe(III) transition within the complex. electrochemsci.org

Table 1: Expected Electrochemical Parameters for Iron-Amino Acid Complexes

ParameterDescriptionExpected Observation
EpcCathodic Peak PotentialPotential at which Fe(III) is reduced to Fe(II)
EpaAnodic Peak PotentialPotential at which Fe(II) is oxidized to Fe(III)
ΔEpPeak Separation (Epa - Epc)Indicates the degree of electrochemical reversibility
IpcCathodic Peak CurrentProportional to the concentration of the Fe(III) complex
IpaAnodic Peak CurrentProportional to the concentration of the Fe(II) complex generated

This table represents generalized expectations for iron-amino acid complexes based on available literature and may not reflect the precise values for this compound.

Investigation of Iron(III)/Iron(II) Redox Couples and Potentials

The standard reduction potential (E°) of the Fe(III)/Fe(II) couple is significantly influenced by the coordination environment. L-glutamate, acting as a ligand, stabilizes the ferric state more than the ferrous state. This is evidenced by a decrease in the reduction potential of the complex compared to the aquated iron ions. For the aqueous Fe³⁺/Fe²⁺ couple, the standard reduction potential is +0.771 V. chegg.com In the presence of glutamate, the reduction potential for the Fe(glutamate)³⁺/Fe(glutamate)²⁺ couple has been reported to be +0.240 V. chegg.com This shift indicates that the Fe(III) form is more stabilized by complexation with glutamate.

The pH of the solution also plays a crucial role in determining the redox potential, as protonation/deprotonation of the ligand and the formation of hydroxo species can alter the stability of the iron complexes. researchgate.net The electrochemical behavior of the Fe(II)/Fe(III) redox couple in the presence of various amino acids, including glutamate, has been shown to be altered, with shifts in both oxidation and reduction potentials. distantreader.org

Ligand Exchange and Substitution Dynamics

Ligand exchange reactions in iron(III) complexes are critical for their biological function and chemical transformations. These reactions involve the replacement of a coordinated ligand (in this case, likely water molecules in the coordination sphere) with another ligand from the surrounding solution. The mechanisms of these reactions can be either associative, dissociative, or interchange.

For many iron(III) complexes, the ligand substitution process is thought to proceed via a dissociative interchange (Id) mechanism. nih.gov This mechanism involves the formation of an outer-sphere complex between the iron complex and the incoming ligand, followed by the dissociation of a coordinated ligand from the inner sphere, creating a transient intermediate of lower coordination number. The incoming ligand then rapidly coordinates to this intermediate. The rate of these reactions is often dependent on the nature of both the entering and leaving ligands, as well as the pH of the solution. nih.gov

In the context of this compound, ligand exchange could involve the displacement of coordinated water molecules by other biologically relevant ligands or the exchange of the glutamate ligand itself, although the latter would require more forcing conditions due to the chelate effect. The presence of other potential ligands can lead to competitive binding, influencing the speciation of iron in solution. crunchchemistry.co.uk

Photochemical Reactivity and Photoinduced Processes

Iron(III) complexes with carboxylate-containing ligands, such as glutamate, are known to be photochemically active. researchgate.net Upon absorption of ultraviolet (UV) light, these complexes can undergo a ligand-to-metal charge transfer (LMCT) process. acs.org In this process, an electron is transferred from a ligand-based orbital to a metal-based orbital, resulting in the reduction of Fe(III) to Fe(II) and the oxidation of the ligand.

Fe(III)-OOCR + hν → Fe(II) + CO₂ + R•

The resulting radical (R•) can then undergo further reactions. The quantum yield of Fe(II) formation in such reactions can be influenced by the presence of other species in the solution that can react with the intermediates. nih.gov The photochemical reactivity of iron complexes is of significant environmental importance, as it can influence the bioavailability of iron in natural waters. rsc.org

Kinetics and Thermodynamics of Complexation and Dissociation

The formation and dissociation of this compound are governed by thermodynamic and kinetic parameters that determine the stability and lability of the complex.

The thermodynamics of complexation are described by the stability constant (or formation constant), which is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. Studies on the iron(III)-glutamic acid system have shown the formation of various complex species, with their stability constants determined by potentiometric and spectrophotometric methods. researchgate.net The speciation of the complexes is highly dependent on the pH and the metal-to-ligand ratio. researchgate.net

Table 2: Reported Stability Constants for Iron(III)-Glutamate Complexes

Complex SpeciesLog βConditionsReference
Fe(Glu)⁺-Not specified researchgate.net
Fe(HGlu)²⁺-Not specified researchgate.net
Fe(OH)Glu-Not specified researchgate.net
Fe₂(OH)₂Glu²⁺-Not specified researchgate.net

Note: The specific values for the stability constants (Log β) were not provided in the snippet, but the formation of these species has been reported.

The kinetics of complexation of Fe(III) with amino acids have been studied, and the rates are found to be pH-dependent. allresearchjournal.com The reaction can proceed through pathways involving both the hydrated ferric ion (Fe(H₂O)₆³⁺) and its hydrolyzed form (Fe(H₂O)₅(OH)²⁺). allresearchjournal.com The hydrolyzed form is generally more reactive due to the labilizing effect of the hydroxide (B78521) ligand on the remaining coordinated water molecules.

The dissociation of the iron-glutamate complex is the reverse of the formation reaction. The rate of dissociation is crucial for the biological availability of iron, as the metal must often be released from its carrier complex to be utilized by cells. The kinetics of dissociation of iron from siderophore complexes, which often contain carboxylate or hydroxamate functionalities, have been shown to be acid-dependent, proceeding through proton-assisted pathways. researchgate.net A similar dependence on pH would be expected for the dissociation of the iron-glutamate complex.

Catalytic Applications and Bioinspired Systems of Iron Glutamate Complexes

Catalytic Activity in Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Iron-based catalysts are of particular interest due to iron's natural abundance, low cost, and environmental friendliness. mdpi.comresearchgate.net

The Fenton reaction, which involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺), is a potent method for degrading recalcitrant organic pollutants. researchgate.netnih.gov However, the traditional homogeneous Fenton process is limited by a narrow acidic pH range and the production of iron sludge. nih.gov To overcome these limitations, heterogeneous Fenton-like catalysts have been developed, offering wider pH applicability and easier catalyst recovery. researchgate.netnih.gov

A notable example is a novel iron-glutamate-silicotungstate ternary complex (FeШGluSiW), which has demonstrated high activity as a heterogeneous Fenton-like catalyst for the degradation of 4-chlorophenol (B41353) (4-CP) at a near-neutral pH. cjcatal.com This complex, with the formula [Fe(C₅H₈NO₄)(H₂O)]₂SiW₁₂O₄₀·13H₂O, effectively decomposes organic pollutants in the absence of light. cjcatal.com The presence of the glutamate (B1630785) moiety is crucial in linking the ferric iron with the silicotungstate heteropolyanion to form a water-insoluble complex. cjcatal.com

Detailed research findings on the degradation of 4-chlorophenol using this iron-glutamate complex are presented in the table below.

ConditionPollutantCatalystH₂O₂pHTime for Complete DegradationTotal Organic Carbon (TOC) Removal (2h)
Dark4-CP (100 mg/L)FeШGluSiW (1.0 g/L)20 mmol/L6.540 min~27%
Irradiation4-CP (100 mg/L)FeШGluSiW (1.0 g/L)20 mmol/L6.515 min~72%

This table presents data on the degradation of 4-chlorophenol (4-CP) by a novel iron-glutamate-silicotungstate ternary complex (FeШGluSiW) under dark and irradiated conditions, highlighting the catalyst's efficiency in advanced oxidation processes. cjcatal.com

The catalytic activity of iron-glutamate complexes in AOPs can be significantly enhanced by the introduction of light, a process known as photo-Fenton catalysis. nih.gov Irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the rate of hydroxyl radical production. nih.gov

In the case of the FeШGluSiW complex, a remarkable synergistic effect is observed under irradiation. cjcatal.com The degradation of 4-chlorophenol is significantly faster under light than in the dark, with complete decomposition occurring in 15 minutes compared to 40 minutes. cjcatal.com This enhancement is attributed to the simultaneous occurrence of two catalytic processes: the Fenton-like reaction catalyzed by the ferric iron center and a photocatalytic process catalyzed by the SiW₁₂O₄₀⁴⁻ heteropolyanion component of the complex. cjcatal.com This dual-functionality leads to a much higher total organic carbon removal rate under irradiation. cjcatal.com The use of iron complexes with organic ligands that absorb in the visible region allows for the decomposition of colorless organic pollutants under visible light, further expanding the potential of these systems. nih.govresearchgate.netnih.gov

The mechanism of heterogeneous Fenton-like catalysis involves the generation of hydroxyl radicals on the surface of the catalyst. nih.gov For the FeШGluSiW complex, it is proposed that the high catalytic activity stems from the formation of hydrogen bonds between H₂O₂ and the catalyst surface. cjcatal.com

The key steps in the proposed mechanism for the FeШGluSiW catalyst are:

Adsorption of H₂O₂ onto the surface of the iron-glutamate complex.

Reduction of Fe(III) to Fe(II) with the concomitant formation of hydroperoxyl radicals (HO₂•).

Reaction of Fe(II) with another H₂O₂ molecule to generate hydroxyl radicals (•OH).

Under irradiation, the silicotungstate component becomes excited and contributes to the oxidative degradation of the organic pollutant. cjcatal.com

This synergistic mechanism, combining a Fenton-like process with photocatalysis, is responsible for the high efficiency of this iron-glutamate-based catalyst. cjcatal.com

Bioinspired Catalysis and Enzyme Mimicry

Bioinspired catalysis seeks to develop synthetic catalysts that replicate the high efficiency and selectivity of natural enzymes. nih.govacs.orgyoutube.com Iron-containing enzymes are involved in a vast array of biological processes, and synthetic iron-glutamate complexes serve as valuable models for understanding and mimicking these natural systems. mdpi.combiomedgrid.com

A significant class of non-heme iron enzymes, known as dioxygenases, utilize an iron center to catalyze the incorporation of oxygen into organic substrates. nih.govuchicago.edu Many of these enzymes feature a conserved active site structure known as the 2-His-1-carboxylate facial triad (B1167595). nih.govnih.gov This motif consists of an iron atom coordinated by two histidine residues and one carboxylate-containing residue, which is often glutamate or aspartate. nih.gov

Synthetic chemists have successfully created model complexes that replicate this 2-His-1-carboxylate facial triad to study the mechanism of these enzymes. mit.edumit.edu By engineering artificial proteins, researchers have been able to install a glutamate side chain in a position to bind a synthetic iron complex, creating a structural and functional mimic of the native enzyme's active site. nih.govnih.gov These models have been instrumental in understanding how the coordination environment, including the glutamate ligand, influences the reactivity of the iron center and its interaction with oxygen.

The glutamate ligand in these models plays a crucial role in modulating the electronic properties of the iron center, which in turn affects its ability to bind and activate dioxygen. The development of these bioinspired models provides valuable insights into the catalytic mechanisms of non-heme iron dioxygenases and paves the way for the design of novel oxidation catalysts. uchicago.edu

In biological systems, iron is carefully managed by a suite of proteins to ensure its availability for essential processes while preventing its toxic effects. Key among these are transferrin for iron transport and ferritin for iron storage. While specific synthetic mimics of these systems using "Monohydrogen (L-glutamato(2-)-N,O1)iron" are not extensively documented, the principles of chelation chemistry with glutamate provide a basis for developing such bioinspired systems.

Glutamate, with its carboxylate groups, is an effective chelator of iron. In plants, glutamate has been shown to be involved in iron homeostasis and long-distance iron transport. The expression of glutamate synthase is induced under iron deficiency, and the resulting glutamate can chelate iron to facilitate its movement.

The design of synthetic mimics for iron transport and storage proteins often involves the use of chelating agents that can bind iron and facilitate its transport across membranes or its storage in a non-toxic form. The ability of glutamate to form stable complexes with iron makes it a candidate for incorporation into such bioinspired systems. Future research may focus on developing more sophisticated glutamate-containing molecules or materials that can better replicate the iron-binding and release mechanisms of proteins like transferrin and ferritin.

Design of Artificial Metalloproteins Incorporating Iron-Glutamate Coordination

The rational design of artificial metalloproteins often leverages the versatile coordination chemistry of amino acid residues to create novel active sites within stable protein scaffolds. researchgate.netnih.gov Glutamate, with its carboxylate side chain, is a crucial residue for establishing iron-binding sites, contributing to both structural stability and catalytic function. nih.govnih.gov The specific coordination of iron by glutamate, as seen in this compound, provides a blueprint for engineering new functionalities into proteins. nih.govmdpi.com

Research into repurposing existing proteins, such as myoglobin, has demonstrated the importance of glutamate in stabilizing iron centers. nih.gov In one such endeavor, a functional model of a nitric oxide reductase (NOR) was engineered by introducing a non-heme iron site (FeB) into myoglobin. The design included a glutamate residue (E68) that directly coordinates to the iron center through one of its oxygen atoms, playing a vital role in securing the metal ion. nih.gov This mimics the proposed active sites of native NORs and underscores glutamate's ability to increase the stability of the iron-binding site. nih.gov

Further studies have shown that the presence of carboxylate-containing residues is essential for the stable binding of Fe(II) in some artificial metalloprotein designs. rug.nl For instance, when designing a metal-binding site using an unnatural amino acid, the initial protein scaffold failed to bind Fe(II) effectively. rug.nl Only after introducing additional glutamate and aspartate residues into the coordination sphere was a stable 1:1 iron-to-protein complex formed, with a dissociation constant (Kd) of 1.67 μM. rug.nl This highlights the critical role of the carboxylate group in creating the optimal coordination environment for iron(II). rug.nl

The strategic placement of glutamate can also influence the secondary coordination sphere, which is essential for tuning the catalytic activity of the metal center. nih.gov In the designed NOR model, a second glutamate was introduced near the iron site, not as a direct ligand, but to function as a proton transfer group, which is critical for the enzyme's catalytic cycle. nih.gov The identity of the metal ion at this glutamate-coordinated site can fine-tune the active site geometry and the reduction potential of the heme iron, demonstrating a sophisticated level of control imparted by the iron-glutamate interaction. nih.gov

Table 1: Strategies for Incorporating Iron-Glutamate Coordination in Artificial Metalloproteins

Protein Scaffold Design Strategy Role of Glutamate Outcome
Myoglobin Introduction of a non-heme FeB site Direct coordination to FeB (E68); Proton transfer (E107) Creation of a structural and functional model of nitric oxide reductase. nih.gov
Azurin Site-directed mutagenesis (M121E) Anionic glutamate donor Allowed oxidation to iron(III), mimicking the active site of superoxide (B77818) reductase. nih.gov

Applications in Materials Science for Functional Systems

The unique coordination properties of the iron-glutamate complex also suggest its potential use as a building block in advanced materials science, particularly in the construction of metal-organic frameworks and responsive systems.

Incorporation into Metal-Organic Frameworks (MOFs) or Hybrid Materials

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Iron-based MOFs are of particular interest due to their low toxicity, potential for biodegradation, and versatile catalytic activity. acs.orgnih.gov Typically, these frameworks, such as those from the MIL (Matériaux de l'Institut Lavoisier) family, utilize multitopic carboxylate linkers like terephthalate. acs.org

While specific MOFs constructed from this compound are not extensively documented, the use of amino acids like L-glutamate as organic linkers is a promising strategy for creating functional hybrid materials. The bifunctional nature of glutamate, possessing both carboxylate and amino groups, allows for multiple points of coordination and potential for post-synthetic modification.

The incorporation of a chiral, biocompatible linker like L-glutamate could yield MOFs with several desirable properties:

Chirality: The inherent chirality of L-glutamate could be transferred to the MOF structure, making it suitable for enantioselective separations or catalysis.

Biocompatibility: The use of a natural amino acid as a building block would enhance the biocompatibility of the resulting Fe-MOF, a significant advantage for applications like drug delivery. acs.org

Functional Pores: The free amine groups within the pores could be used to selectively adsorb specific molecules or serve as catalytic sites.

However, a major challenge for many Fe-MOFs is their limited stability in aqueous environments, which can lead to the degradation of the framework. acs.orgnih.gov The strength and nature of the iron-glutamate coordination bond would be a critical determinant of the stability of any such hypothetical MOF in physiological or environmental conditions. nih.govresearchgate.net

Table 2: Comparison of a Conventional Linker with a Hypothetical Glutamate Linker for Fe-MOFs

Property Terephthalate (Common Linker) L-Glutamate (Hypothetical Linker)
Metal Binding Group Dicarboxylate Carboxylate and Amine
Chirality Achiral Chiral (L-enantiomer)
Biocompatibility Generally good Excellent (natural amino acid)
Pore Functionality Unfunctionalized (hydrophobic) Potentially functionalized (amine groups)

| Aqueous Stability | Variable, often limited. acs.org | Unknown, would depend on coordination strength. |

Development of Responsive Materials (e.g., Spin Crossover Systems)

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, particularly of iron(II), where the central metal ion can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. beilstein-journals.orgnih.gov This transition dramatically alters the magnetic, optical, and structural properties of the material, making SCO compounds candidates for molecular switches and sensors. beilstein-journals.orgnih.gov

The occurrence of SCO depends critically on the ligand field strength around the iron ion; it must be intermediate, close to the point of energetic balance between the LS and HS states. youtube.com Most known Fe(II) SCO complexes feature a coordination sphere rich in nitrogen-donor ligands, such as imidazoles or triazoles, which provide the requisite ligand field strength. mdpi.comresearchgate.net

The coordination environment in this compound involves both a nitrogen (from the amino group) and an oxygen (from the carboxylate group) donor. This N,O-coordination sphere is different from the typical N6 environment found in many classic SCO systems. Oxygen-donor ligands generally produce a weaker ligand field than nitrogen-donor ligands. Therefore, a simple mononuclear complex like this compound is not expected to exhibit spin crossover, as the ligand field would likely be too weak, favoring the high-spin state under all conditions.

Table 3: Ligand Field Properties and Spin Crossover Potential

Complex Type Typical Donor Atoms Ligand Field Strength SCO Likelihood
Classic Fe(II) SCO Complexes N6 (e.g., from bipyridine, imidazoles) Intermediate High. mdpi.com
This compound N, O Weak Very Low

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Hyphenated Techniques for Speciation and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the speciation and trace analysis of organometallic compounds. They allow for the separation of complex mixtures and the subsequent identification and quantification of the individual components.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the separation, identification, and quantification of metal-ligand complexes in solution. For a compound like Monohydrogen (L-glutamato(2-)-N,O1)iron, LC-MS can provide both molecular weight information and structural details, confirming the identity of the complex.

The chromatographic step, often using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), separates the iron-glutamate complex from free iron, free glutamate (B1630785), and other potential complexes or matrix interferents. The choice of column and mobile phase is critical. A hydrophilic interaction liquid chromatography (HILIC) column might be employed to retain the polar glutamate ligand and its iron complex.

Following separation, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for analyzing intact, non-volatile complexes like iron-glutamate. High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements (±1 ppm), which allows for the determination of the elemental composition of the complex with high confidence. acs.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of the complex, yielding a characteristic fragmentation pattern that provides structural information and further confirms its identity.

A significant challenge in the LC-MS analysis of glutamic acid is its potential for in-source cyclization to form pyroglutamic acid, which can create an analytical artifact. nih.gov Therefore, chromatographic conditions must be optimized to separate glutamic acid from pyroglutamic acid, and MS source parameters should be carefully tuned to minimize this conversion. nih.gov The use of isotopic internal standards is also recommended to improve quantitative accuracy. nih.gov

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique for determining the total elemental content of a sample. It is particularly useful for quantifying the iron concentration within a purified sample of this compound to confirm its stoichiometry or to measure trace amounts in various matrices.

The fundamental principle of ICP-AES involves introducing a liquid sample into a high-temperature argon plasma (around 6,000–10,000 K). At this temperature, the sample is desolvated, vaporized, and atomized, and the atoms are excited to higher electronic energy levels. As the excited atoms relax to their ground state, they emit photons of light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of an iron-glutamate complex, the sample must typically undergo an acid digestion step, for example, with nitric acid, to destroy the organic glutamate matrix and release the iron as Fe³⁺ ions in solution. This ensures accurate and reproducible measurements. The primary challenge in ICP-AES is managing matrix effects, where high concentrations of other elements (like Na⁺, Ca²⁺, Mg²⁺) can interfere with the iron signal. e3s-conferences.org A matrix-matching approach, where calibration standards are prepared in a solution that mimics the sample matrix, can effectively eliminate these interferences. e3s-conferences.org The technique is known for its high sensitivity, with detection limits for iron often reaching the low parts-per-billion (ppb) range, for instance, 0.01 mg·L⁻¹ in complex matrices like oilfield water. e3s-conferences.org

In-Situ Spectroscopic Monitoring of Reactions and Transformations

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. This provides invaluable data on reaction kinetics, the formation of intermediates, and the influence of reaction conditions on the transformation of the iron-glutamate complex.

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy provides real-time information about changes in the vibrational modes of molecules, which correspond to the stretching and bending of chemical bonds. nih.gov By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, one can monitor the formation of the this compound complex by observing changes in the characteristic IR absorption bands of the L-glutamate ligand. Specifically, the coordination of the iron atom to the carboxylate (COO⁻) and amine (NH₂) groups of glutamate will cause shifts in their respective vibrational frequencies. For example, the asymmetric and symmetric stretching frequencies of the carboxylate groups are highly sensitive to coordination with a metal ion. Monitoring the intensity of these new or shifted bands over time provides direct insight into the rate of complex formation. researchgate.net

In-situ Ultraviolet-Visible (UV-Vis) Spectroscopy is used to monitor changes in the electronic transitions within a molecule. Iron complexes are often colored due to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands. The formation of the iron-glutamate complex results in a unique UV-Vis absorption spectrum. For instance, the iron(III)-glutamate complex is known to form a red-brown species with a maximum absorbance (λ_max) at approximately 340 nm under acidic conditions (pH 2). researchgate.net By monitoring the absorbance at this wavelength over time, the kinetics of the complexation reaction can be determined. rsc.org This technique is particularly useful for studying how factors like pH, temperature, and reactant concentration affect the rate and equilibrium of the reaction.

Method Development for Selective Detection of Iron-Glutamate Complexes

Developing a method for the selective detection of this compound requires addressing the challenges of distinguishing it from other iron species (e.g., free Fe²⁺/Fe³⁺, other iron complexes) and from the vast excess of unbound glutamate or other ligands in a biological or environmental matrix.

The development process begins with choosing a technique that offers selectivity for either the metal, the ligand, or the intact complex. Spectrophotometric methods, for example, can be highly selective. A simple photometric method for iron analysis uses monosodium glutamate itself as a reagent to form a colored complex with iron(III) at pH 2, which is then measured at 340 nm. researchgate.net While this method is for total iron, it demonstrates the principle of using the specific iron-glutamate interaction for detection. The main interference in this method comes from copper(II) ions, which also form a complex with glutamate, but its absorbance is negligible at 340 nm, and the complex formation can be prevented by maintaining an acidic pH. researchgate.net

For higher selectivity, especially in complex biological matrices, separation techniques are essential. An HPLC method could be developed to specifically separate the iron-glutamate complex, followed by post-column derivatization to enhance detection. For example, a reagent that reacts specifically with either the coordinated iron or the glutamate moiety could be introduced after the chromatographic separation.

Another advanced approach involves the development of biosensors. For instance, electrochemical aptasensors have been created that are highly selective for glutamate. nih.govresearchgate.net An aptamer (a short single-stranded DNA or RNA molecule) that specifically binds to glutamate is immobilized on an electrode. The binding event alters the electrochemical signal, allowing for highly sensitive detection. While this detects the ligand, it could be adapted in a competitive assay format to selectively measure the iron-glutamate complex. The development of such a method would focus on optimizing sensitivity, selectivity against other amino acids and metal complexes, and ensuring stability in the research matrix. researchgate.net

Q & A

Q. What are the implications of this compound’s magnetic properties for MRI contrast agents?

  • Approach : Measure magnetic susceptibility via SQUID magnetometry. For MRI, assess relaxivity (r₁/r₂) at clinical field strengths (1.5–3 T) .

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